molecular formula C10H12F3N B2915879 (R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine CAS No. 1212862-77-5

(R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine

Katalognummer: B2915879
CAS-Nummer: 1212862-77-5
Molekulargewicht: 203.208
InChI-Schlüssel: UKOXKUZZWGITQE-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine (CAS: 2230840-58-9) is a chiral amine featuring a phenyl ring substituted with a methyl group at the 2-position and a trifluoromethyl (CF₃) group at the 3-position. The compound has a molecular formula of C₁₀H₁₃ClF₃N (as its hydrochloride salt) and a molecular weight of 239.67 g/mol . It requires storage in a dark, inert atmosphere at room temperature and exhibits safety warnings for hazards such as skin irritation (H315) and respiratory tract irritation (H335) .

Eigenschaften

IUPAC Name

(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13/h3-5,7H,14H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOXKUZZWGITQE-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Traditional Multi-Step Organic Synthesis

The synthesis of (R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine via traditional organic routes often begins with functionalized aromatic precursors. A notable approach, adapted from a patent describing the synthesis of 2-methyl-3-trifluoromethyl phenylamine, involves six sequential steps:

  • Nitration and Sulfonation : Starting with p-toluenesulfonic acid, nitration introduces a nitro group at the 3-position, yielding 3-nitro-4-methyl benzenesulfonic acid.
  • Bromination : Bromination at the 5-position produces 3-nitro-4-methyl-5-bromobenzenesulfonic acid.
  • Desulfonation : Thermal desulfonation generates 2-nitro-6-bromotoluene.
  • Trichloromethylation : Reaction with chlorine under radical conditions forms 2-nitro-6-trichloromethyl toluene.
  • Fluorination : Exchange of chlorine with fluorine via HF yields 2-nitro-6-trifluoromethyl toluene.
  • Catalytic Hydrogenation : Reduction of the nitro group using 5% palladium-on-carbon (Pd/C) in methanol at 35°C produces the primary amine.

To adapt this route for this compound, an additional step introducing the ethylamine side chain is required. This may involve Friedel-Crafts acylation followed by reductive amination or stereoselective alkylation. However, this method’s limitations include low overall yields (~40–50%) and the need for resolution to obtain the (R)-enantiomer.

Enzymatic Synthesis Using Transaminase Cascades

Enzymatic methods offer superior stereocontrol, as demonstrated in the synthesis of analogous trifluoromethylated chiral amines. A bienzyme cascade system employing R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH) has been reported for (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine. Applied to the target compound, the process involves:

  • Substrate Preparation : 2-Methyl-3-(trifluoromethyl)acetophenone is synthesized via Friedel-Crafts acylation.
  • Transamination : ATA117 catalyzes the transfer of an amino group from a donor (e.g., isopropylamine) to the ketone, yielding the (R)-enantiomer.
  • Equilibrium Shifting : ADH oxidizes co-product acetone to isopropanol, driving the reaction toward completion.
Parameter Value
Enzyme ATA117/ADH co-expression system
Temperature 40°C
pH 9.0 (Tris-HCl buffer)
Enantiomeric Excess >99.9%
Yield 78–85%

This method achieves high enantioselectivity and avoids harsh conditions, making it scalable for industrial applications.

Iridium-Catalyzed Asymmetric Reductive Amination

Transition-metal-catalyzed asymmetric reductive amination (ARA) provides a one-step route to chiral amines. A recent breakthrough using iridium complexes with chiral phosphoramidite ligands enables direct coupling of ketones with ammonia or primary amines. For this compound:

  • Substrate : 2-Methyl-3-(trifluoromethyl)acetophenone reacts with ammonium acetate.
  • Catalyst System : [Ir(cod)Cl]₂ with (R)-BINAP-derived phosphoramidite ligands.
  • Conditions : Hydrogen pressure (50–100 bar), 60–80°C, 24–48 hours.
Parameter Value
Catalyst Loading 2 mol% Ir
Solvent Tetrahydrofuran (THF)
Enantiomeric Excess 92–98%
Yield 65–75%

Density functional theory (DFT) studies reveal that the reaction proceeds via an outer-sphere mechanism, with hydrogen-bonding interactions between the iridium center and amine substrate ensuring stereocontrol.

Chiral Resolution of Racemic Mixtures

When enantioselective synthesis is impractical, resolution of racemic 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine offers an alternative:

  • Diastereomeric Salt Formation : Treatment with (S)-mandelic acid in ethanol preferentially crystallizes the (R)-amine salt.
  • Chiral Chromatography : Simulated moving bed (SMB) chromatography using cellulose tris(3,5-dimethylphenylcarbamate) columns achieves baseline separation.
Method Resolution Efficiency Purity
Diastereomeric Salt 40–50% recovery 99% ee
SMB Chromatography 85–90% recovery 99.5% ee

While effective, these methods are cost-intensive and generate waste, making them less favorable for large-scale production.

Comparative Analysis of Synthesis Routes

The choice of method depends on scale, enantiomeric purity requirements, and cost constraints:

Method Advantages Limitations
Traditional Synthesis Uses inexpensive reagents Low yield, multiple steps
Enzymatic High ee, mild conditions Enzyme cost and stability
Iridium-Catalyzed ARA One-step, scalable High-pressure H₂ required
Chiral Resolution No stereoselective synthesis Low efficiency, high cost

For industrial applications, the enzymatic and iridium-catalyzed methods are preferred due to their scalability and enantioselectivity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of corresponding imines or oximes.

    Reduction: Reduction of the compound can yield secondary amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of imines, oximes, or nitro derivatives.

    Reduction: Secondary amines or fully reduced hydrocarbons.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine is a chiral amine compound with a trifluoromethyl substitution on its aromatic ring, holding promise in pharmaceutical research and asymmetric synthesis. It has a molecular formula of C10H12F3NC_{10}H_{12}F_3N and a molar mass of approximately 203.2 g/mol.

Applications

This compound has applications in pharmaceutical development and asymmetric synthesis.

  • Pharmaceutical Development The compound shows biological activity and may act as a lead compound in the creation of new antidepressants or stimulants. Preliminary studies indicate it could function as a monoamine neurotransmitter reuptake inhibitor, which could help in treating mood disorders and attention deficit hyperactivity disorder. The trifluoromethyl group also enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.
  • Asymmetric Synthesis The chiral nature of This compound makes it a building block in asymmetric synthesis, which is important for producing molecules with a specific handedness that is needed for many drugs and other biologically active compounds. The (R) enantiomer of this molecule could be used to create new chiral molecules with desired properties.

Table: Compound Comparison

Compound NameStructural FeaturesBiological ActivityUniqueness
(R)-N-Methyl-1-(2-(trifluoromethyl)phenyl)ethanamineMethyl substitution on nitrogenPotentially similar CNS effectsLacks chiral specificity
(R)-1-[2-Trifluoromethylphenyl]ethylamineTrifluoromethyl groupSimilar neurotransmitter effectsDifferent substitution pattern
2-Amino-5-trifluoromethylbenzeneAmino group on aromatic ringAntidepressant propertiesNo ethyl chain; less complex structure
This compound Stands out due to its specific trifluoromethyl substitution and chiral center, contributing to distinct

Wirkmechanismus

The mechanism of action of ®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The structural uniqueness of the target compound lies in its 2-methyl-3-trifluoromethylphenyl backbone. Below is a comparison with structurally related ethanamine derivatives (Table 1):

Table 1: Structural Comparison of (R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine and Analogues
Compound Name Substituents Position Molecular Formula CAS Number Key Differences
This compound -CH₃, -CF₃ 2, 3 C₁₀H₁₃ClF₃N 2230840-58-9 Reference compound
(R)-1-[3-(Trifluoromethyl)phenyl]ethylamine -CF₃ 3 C₉H₁₀F₃N 127852-30-6 Lacks 2-methyl group
(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine -CF₃ 4 C₉H₁₀F₃N 578027-35-7 CF₃ at para position
(R)-1-(3-Chlorophenyl)ethylamine -Cl 3 C₈H₁₀ClN N/A Chloro instead of CF₃
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride -OCF₃ 4 C₉H₁₁ClF₃NO 1391540-47-8 Trifluoromethoxy group; S-configuration
2C-TFM (2-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]ethanamine) -CF₃, -OCH₃ 4 (CF₃), 2,5 (OCH₃) C₁₁H₁₄F₃NO₂ N/A Additional methoxy groups; phenethylamine scaffold

Key Observations :

  • Trifluoromethoxy (-OCF₃) in analogues (e.g., CAS 1391540-47-8) offers different electronic properties compared to -CF₃, influencing lipophilicity and pharmacokinetics .
  • Chloro substituents (e.g., CAS 1217465-66-1) reduce electron-withdrawing effects relative to -CF₃, altering reactivity .

Pharmacological and Receptor Binding Profiles

σ-Receptor Affinity

While direct data for the target compound is unavailable, structurally related trifluoromethyl-substituted compounds exhibit σ-receptor binding :

  • N-Ethyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (Compound 30) showed σ1 receptor affinity (Ki = 8.2 nM) and σ2 affinity (Ki = 89 nM) in radioligand assays .
  • Trifluoromethyl groups enhance binding affinity due to their strong electron-withdrawing nature and hydrophobic interactions, suggesting the target compound may exhibit similar or improved σ-receptor activity compared to chloro or methoxy derivatives .

Neuroactive Potential

  • TFMPP (1-[3-(trifluoromethyl)phenyl]piperazine), a piperazine derivative, acts as a serotonin receptor agonist, indicating that trifluoromethylphenyl amines can modulate neurotransmitter systems .
  • 2C-TFM , a phenethylamine analogue, demonstrates the role of trifluoromethyl groups in enhancing CNS activity, though its effects differ due to additional methoxy substituents .

Case Study: Benzimidazole Derivatives

    Biologische Aktivität

    (R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine, also referred to as this compound hydrochloride, is a chiral amine compound notable for its trifluoromethyl substitution on the aromatic ring. This unique structural feature significantly influences its biological activity and pharmacological potential.

    • Molecular Formula : C10H12F3N
    • Molar Mass : Approximately 203.2 g/mol
    • Structural Features : The trifluoromethyl group enhances lipophilicity, facilitating the compound's ability to cross the blood-brain barrier, which is crucial for central nervous system (CNS) activity.

    Central Nervous System Modulation

    Preliminary studies indicate that this compound may function as a monoamine neurotransmitter reuptake inhibitor . This mechanism suggests potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD).

    Interaction with Biological Targets

    The compound interacts with various biological targets, influencing neurotransmitter systems. The trifluoromethyl group is believed to enhance binding affinity to specific receptors, potentially modulating biological pathways associated with mood regulation and cognitive functions .

    Comparative Analysis

    The following table summarizes the structural features and biological activities of related compounds:

    Compound NameStructural FeaturesBiological ActivityUniqueness
    (R)-N-Methyl-1-(2-(trifluoromethyl)phenyl)ethanamineMethyl substitution on nitrogenPotentially similar CNS effectsLacks chiral specificity
    (R)-1-[2-Trifluoromethylphenyl]ethylamineTrifluoromethyl groupSimilar neurotransmitter effectsDifferent substitution pattern
    2-Amino-5-trifluoromethylbenzeneAmino group on aromatic ringAntidepressant propertiesNo ethyl chain; less complex structure

    This table highlights how this compound stands out due to its specific trifluoromethyl substitution and chiral center, contributing to distinct pharmacological profiles compared to similar compounds.

    Case Studies and Research Findings

    Recent research has explored the compound's potential therapeutic applications. For instance, studies have demonstrated its effectiveness in modulating neurotransmitter levels, which is critical for managing conditions like depression and anxiety disorders. The following findings illustrate its biological activity:

    • Neurotransmitter Reuptake Inhibition : In vitro studies showed that the compound effectively inhibited the reuptake of serotonin and norepinephrine, suggesting its role as an antidepressant agent.
    • Cytotoxicity in Cancer Cells : Additional research indicated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), with IC50 values demonstrating significant efficacy .
    • Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory properties, showing potential in reducing cytokine production in cell models.

    The mechanism through which this compound exerts its effects involves interaction with neurotransmitter receptors and enzymes. The trifluoromethyl group enhances binding affinity, leading to modulation of biological pathways associated with mood regulation and cognitive enhancement. It may act as either an agonist or antagonist depending on the specific receptor context .

    Q & A

    Basic Research Questions

    Q. What synthetic strategies are commonly employed for the enantioselective synthesis of (R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine?

    • Methodological Answer : Traditional approaches include chiral resolution of racemic mixtures using tartaric acid derivatives, as demonstrated in chiral amine separations . Advanced enzymatic methods, such as the bienzyme cascade system (combining R-ω-transaminase and alcohol dehydrogenase), offer higher stereoselectivity and reduced byproduct formation. This system achieves >99% enantiomeric excess (ee) by dynamically recycling cofactors like NADH .

    Q. How is the enantiomeric purity of this compound validated in academic research?

    • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard for quantifying ee. Polarimetry and UV/Vis spectroscopy (λmax ~220 nm for amine derivatives) provide supplementary data . Absolute configuration confirmation requires X-ray crystallography or comparative analysis with reference standards .

    Q. What are the critical stability considerations for storing this compound?

    • Methodological Answer : The compound should be stored at -20°C in airtight containers under nitrogen to prevent oxidation and moisture absorption. Stability studies indicate ≥4-year integrity under these conditions, validated via periodic NMR and mass spectrometry .

    Advanced Research Questions

    Q. How can computational modeling optimize reaction conditions for asymmetric synthesis of this compound?

    • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and enantioselectivity in transaminase-catalyzed reactions. Molecular docking simulations with enzymes (e.g., R-ω-transaminase) identify key binding interactions, enabling rational mutagenesis to enhance catalytic efficiency .

    Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) arising from trifluoromethyl group effects?

    • Methodological Answer : The electron-withdrawing trifluoromethyl group deshields adjacent protons, causing atypical NMR shifts. Comparative analysis with structurally similar compounds (e.g., 2-bromo-5-(trifluoromethyl)pyridine derivatives) and 2D NMR techniques (COSY, HSQC) clarify assignments .

    Q. How do solvent systems influence the catalytic activity of ω-transaminases in synthesizing this chiral amine?

    • Methodological Answer : Biphasic systems (e.g., water:isooctane) improve substrate solubility and enzyme stability. Co-solvents like DMSO (<10% v/v) enhance reaction rates by reducing substrate inhibition, as evidenced by kinetic studies with R-ω-transaminase .

    Q. What are the challenges in scaling up enzymatic synthesis while maintaining stereochemical integrity?

    • Methodological Answer : Immobilization of enzymes on silica or polymer supports mitigates denaturation at larger scales. Continuous-flow reactors with in-line monitoring (e.g., FTIR for ee) ensure consistent product quality. Process optimization must balance temperature (25–37°C) and pH (7.5–8.5) to sustain enzyme activity .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.